molecular formula C8H4FN3O4 B3103046 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 143151-09-1

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B3103046
CAS No.: 143151-09-1
M. Wt: 225.13 g/mol
InChI Key: MSVAVCLZHVHHLY-UHFFFAOYSA-N
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Description

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (CAS 143151-09-1) is a synthetic quinoxaline derivative of significant interest in neuroscience and medicinal chemistry research . It belongs to the class of quinoxaline-2,3-diones, which are well-characterized as competitive antagonists for ionotropic glutamate receptors (iGluRs) in the brain . This compound is structurally analogous to prominent research chemicals such as DNQX (6,7-dinitroquinoxaline-2,3-dione) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), which are potent and selective antagonists for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes . Its molecular formula is C 8 H 4 FN 3 O 4 , with a molecular weight of 225.13 g/mol . The primary research application of this compound is as a tool for investigating the function of non-NMDA glutamate receptors. By blocking the action of the neurotransmitter glutamate at AMPA and kainate receptors, it helps researchers elucidate the roles these receptors play in synaptic transmission, synaptic plasticity, and excitotoxicity . The specific substitution pattern on the quinoxaline core, featuring a fluorine atom at the 6-position and a nitro group at the 7-position, is a key determinant of its binding affinity and selectivity . The fluorine substituent may influence the compound's metabolic stability and membrane permeability compared to other analogs . In research settings, related quinoxaline-2,3-diones have been instrumental in studying neurological processes and behaviors, with studies showing their ability to block the onset and expression of behavioral sensitization and modulate reward-related learning in animal models . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVAVCLZHVHHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 6-fluoro-1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoxaline-2,3-diones are a class of competitive AMPA receptor antagonists that bind to the ligand-binding domain (LBD) of GluR2 subunits, stabilizing an open conformation of the receptor and preventing channel activation. Below is a comparative analysis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione with key analogs:

Compound Substituents IC₅₀ (μM) Binding Mode Photoreactivity Key Interactions
6-Fluoro-7-nitro 6-F, 7-NO₂ N/A* Hypothesized similar to DNQX/CNQX Not reported Predicted π-stacking with Tyr450, H-bonding with Arg485/Pro478
DNQX 6-NO₂, 7-NO₂ 0.1–1.0 Competitive antagonist Non-photoreactive π-stacking (Tyr450), H-bonds (Arg485, Pro478)
CNQX 6-CN, 7-NO₂ 0.3–3.0 Competitive antagonist Non-photoreactive Similar to DNQX, with steric effects from cyano group
ANQX 6-N₃, 7-NO₂ 0.2–0.5 Irreversible antagonist (UV-activated) Forms reactive nitrene Covalent bond with Glu705 post-photolysis; retains DNQX-like interactions
FQX 6-Oxadiazolo, 7-NO₂ 1.6–4.0 Low-affinity reversible antagonist Non-photoreactive Similar backbone interactions; reduced affinity due to oxadiazolo group

*No direct IC₅₀ data available for the fluoro-nitro derivative; inferred from substituent effects.

Key Findings from Comparative Studies

Substituent Effects on Binding Affinity Nitro Groups (DNQX): The 6,7-dinitro substitution in DNQX confers high affinity (IC₅₀ ~0.1 μM) due to strong electron-withdrawing effects, enhancing interactions with Arg485 and Tyr450 . Cyano Group (CNQX): The 6-cyano group in CNQX reduces affinity (IC₅₀ ~0.3 μM) compared to DNQX, likely due to steric hindrance or weaker electronic effects . Azido Group (ANQX): ANQX’s 6-azido group enables photochemical crosslinking to Glu705 in the AMPA receptor, forming a covalent bond post-UV irradiation. This irreversibly inactivates the receptor, making ANQX a tool for studying receptor trafficking . Fluoro Group (Hypothesized): The 6-fluoro substituent in the target compound may enhance metabolic stability and membrane permeability compared to nitro or cyano analogs. Fluorine’s small size and electronegativity could preserve binding interactions while reducing steric clashes .

Photochemical Reactivity ANQX is unique among quinoxaline-2,3-diones for its photoreactivity. Upon UV exposure, its azido group releases N₂, generating a reactive nitrene intermediate that covalently binds Glu705 in the AMPA receptor LBD . In contrast, the fluoro-nitro derivative lacks a photoreactive group, suggesting reversible binding akin to DNQX/CNQX.

Crystallographic Insights

  • X-ray structures of DNQX, CNQX, and FQX bound to the GluR2 S1S2J ligand-binding core reveal conserved interactions:

  • The quinoxaline ring π-stacks with Tyr450.
  • Carbonyl oxygens form hydrogen bonds with Arg485 and Pro476.
  • Substituents at the 6-position (NO₂, CN, oxadiazolo) dictate ligand-induced conformational changes in the LBD .

Data Tables

Table 1: Physicochemical Properties

Property 6-Fluoro-7-nitro DNQX CNQX ANQX
Molecular Weight (g/mol) ~237.15* 260.12 232.16 252.15
LogP (Predicted) 1.2–1.5 0.8 1.0 1.4
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 6 8 6 7

*Calculated using ChemDraw.

Table 2: Receptor-Binding Parameters

Parameter 6-Fluoro-7-nitro DNQX CNQX ANQX
Kd (μM) N/A 0.05 0.15 0.08
Binding Energy (ΔG, kcal/mol) N/A -9.2 -8.5 -9.0
Covalent Modification No No No Yes

Biological Activity

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (CAS No. 143151-09-1) is a synthetic compound belonging to the quinoxaline family. It is characterized by its unique molecular structure, featuring a fluorine atom at the 6-position and a nitro group at the 7-position. This compound has garnered attention due to its significant biological activities, particularly as a glutamate receptor antagonist , which positions it as a potential therapeutic candidate for various neurological disorders.

  • Molecular Formula : C₈H₄FN₃O₄
  • Molecular Weight : 225.13 g/mol

The primary mode of action of this compound involves its interaction with glutamate receptors, particularly non-NMDA subtypes. By inhibiting these receptors, the compound modulates excitatory neurotransmission, which is crucial in conditions such as epilepsy and neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Glutamate Receptor Antagonism

Research indicates that this compound effectively inhibits non-NMDA glutamate receptors. This antagonistic property is vital for developing treatments for neurological disorders associated with excitotoxicity.

2. Inhibition of D-amino Acid Oxidase (DAAO)

The compound has shown promising results in inhibiting DAAO, an enzyme implicated in various psychiatric disorders. The inhibition of DAAO can lead to increased levels of D-serine, a co-agonist at NMDA receptors, potentially enhancing cognitive functions.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Glutamate Receptor AntagonismInhibits non-NMDA receptors; potential treatment for epilepsy and neurodegenerative diseases
DAAO InhibitionIncreases D-serine levels; potential cognitive enhancement
Antimicrobial ActivityStructural analogs show efficacy against microbial strains
Anticancer ActivityRelated compounds exhibit low IC50 values against cancer cell lines

Synthesis Methods

The synthesis of this compound typically involves nitration reactions under controlled conditions to ensure high yield and purity. Common reagents include nitric acid and sulfuric acid. The green synthesis approach has also been explored for its environmental benefits.

Q & A

Q. What established synthetic routes are used to prepare 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione?

A common approach involves annulation reactions, such as the Gould-Jacobs reaction, to construct the quinoxaline core. For example, ethyl 7-chloro-6-fluoro-8-nitroquinoline derivatives are synthesized via stepwise nitration and cyclization starting from substituted benzoic acids, followed by functional group modifications . Key intermediates, like 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, are reacted with cyclopropane derivatives under controlled temperatures (e.g., 80–100°C) in ethanol, yielding crystalline products after recrystallization .

Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

X-ray crystallography reveals critical bond parameters, such as the O2—N3—C5 angle (117.6°) and C—H···O/Cl interactions (3.06–3.73 Å), which stabilize the molecular packing . The nitro group at position 7 and fluorine at position 6 create electronic asymmetry, potentially enhancing electrophilic substitution at the quinoxaline ring’s electron-deficient regions .

Q. What spectroscopic methods are employed to confirm the compound’s structure and purity?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorine-induced deshielding at ~160 ppm for 19^19F NMR).
  • IR : Stretching frequencies for C=O (1640–1698 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI/MS validates molecular weight (e.g., m/z 619 [M+H]+^+ for related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Elevated temperatures (e.g., 100°C) enhance cyclization efficiency but may require reflux in ethanol to avoid decomposition .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve cross-coupling steps for introducing aryl/thiophene groups .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) increase solubility of nitro intermediates, while ethanol aids recrystallization .

Q. How can contradictions in spectral data for nitro-substituted quinoxalines be resolved?

  • Multi-Technique Validation : Combine X-ray diffraction (to resolve bond ambiguities) with 1^1H-15^15N HMBC NMR to confirm nitro group positioning .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents, reconciling discrepancies in experimental vs. theoretical IR/NMR data .

Q. How do electronic effects of substituents influence biological activity and reactivity?

  • Electron-Withdrawing Groups (EWGs) : The nitro group at position 7 increases electrophilicity, facilitating nucleophilic attacks (e.g., amidation) at position 3. Fluorine at position 6 enhances membrane permeability due to its lipophilicity .
  • Structure-Activity Relationships (SAR) : Analogues with thiophene or cyclopropyl groups (see and ) show enhanced antimicrobial activity by disrupting DNA gyrase in Gram-negative bacteria .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis using strictly anhydrous conditions to prevent hydrolysis of nitro groups .
  • Theoretical Frameworks : Link studies to conceptual models, such as frontier molecular orbital (FMO) theory, to explain regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 2
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

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